molecular formula C8H7F2NO3 B13499452 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid

Cat. No.: B13499452
M. Wt: 203.14 g/mol
InChI Key: JQFMFAMHMRRMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group at the 6-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

The synthesis of 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H7F2NO3/c1-4-2-5(7(12)13)3-11-6(4)14-8(9)10/h2-3,8H,1H3,(H,12,13)

InChI Key

JQFMFAMHMRRMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC(F)F)C(=O)O

Origin of Product

United States

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